![molecular formula C10H11ClO5S B1499108 8-Chloronaphthalene-1-sulfonic acid dihydrate CAS No. 1171630-97-9](/img/structure/B1499108.png)
8-Chloronaphthalene-1-sulfonic acid dihydrate
Overview
Description
8-Chloronaphthalene-1-sulfonic acid dihydrate is a chemical compound with the molecular formula C10H11ClO5S . It is also known by other names such as 8-chloronaphthalene-1-sulfonic acid 2-hydrate and 8-chloronaphthalene-1-sulfonic acid-water 1/2 .
Molecular Structure Analysis
The molecular structure of 8-Chloronaphthalene-1-sulfonic acid dihydrate can be represented by the SMILES notation: O.O.OS(=O)(=O)C1=C2C(Cl)=CC=CC2=CC=C1 .Physical And Chemical Properties Analysis
8-Chloronaphthalene-1-sulfonic acid dihydrate is a crystalline solid . It has a molecular weight of 278.71 g/mol . The melting point is reported to be between 145-147°C .Scientific Research Applications
Proteomics Research
8-Chloronaphthalene-1-sulfonic acid dihydrate: is utilized in proteomics research due to its properties that aid in protein characterization. It is often used in the study of protein structures and interactions, particularly in understanding the hydrophobic regions of proteins .
Biological Systems Study
This compound’s derivatives, such as ANS (anilinonaphthalenesulfonic acid), are known for their environmentally sensitive fluorescent nature. They are valuable in studying biological systems, as they bind to hydrophobic pockets of proteins, providing insights into protein folding and conformational changes .
Environmental Science
In environmental science, 8-Chloronaphthalene-1-sulfonic acid dihydrate can be used to trace and study pollution patterns. Its unique chemical signature allows researchers to track the presence of related compounds in various environmental samples .
Pharmaceutical Research
The compound finds applications in pharmaceutical research, where it is used as a building block for synthesizing more complex molecules. Its reactivity with various organic substrates makes it a valuable reagent in drug development processes .
Material Science
In material science, 8-Chloronaphthalene-1-sulfonic acid dihydrate is used to modify the surface properties of materials. It can be used to create hydrophobic coatings or to functionalize surfaces for further chemical reactions .
Industrial Applications
While not directly used in industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals. Its sulfonic acid group is particularly useful in creating compounds with specific desired properties .
Safety and Hazards
properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNBXJFSKOZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656526 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloronaphthalene-1-sulfonic acid dihydrate | |
CAS RN |
1171630-97-9 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.